![molecular formula C16H14N2O B1387794 2-(4-Ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 898389-96-3](/img/structure/B1387794.png)
2-(4-Ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The copper (II)-ligand complexes studied possess excellent catalytic activities for the oxidation of catechol to o-quinone .Scientific Research Applications
Optoelectronic Devices
Imidazo[1,2-a]pyridine derivatives have been reported to show promise in materials science, particularly in the development of optoelectronic devices due to their luminescent properties .
Sensors
These compounds are also utilized in sensor technology. Their structural characteristics allow them to interact with various analytes, making them suitable for detecting a range of substances .
Anti-Cancer Drugs
The imidazo[1,2-a]pyridine scaffold is considered valuable in pharmaceuticals, including as potential anti-cancer drugs. Their ability to interact with biological targets can be harnessed to develop novel therapeutics .
Confocal Microscopy and Imaging
Due to their luminescent properties, these derivatives can serve as emitters for confocal microscopy and imaging, aiding in scientific research that requires visualization of biological processes .
Antibacterial and Antifungal Agents
Substituted imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial and antifungal agents .
Antiviral and Anti-inflammatory Drugs
Their versatile structure allows these compounds to be developed into antiviral and anti-inflammatory drugs, expanding their application in treating various diseases .
Treatment of Neurodegenerative Diseases
Some studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of neurodegenerative diseases like Alzheimer’s, highlighting their potential in medicinal chemistry .
Catalysis
Imidazo[1,2-a]pyridine derivatives can form complexes with metals such as copper, which exhibit catalytic activity. This property can be exploited in various chemical reactions and industrial processes .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives through direct functionalization .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can lead to changes in the compound’s structure and properties.
Biochemical Pathways
The synthesis of imidazo[1,2-a]pyridines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially affect various biochemical pathways.
properties
IUPAC Name |
2-(4-ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-2-12-6-8-13(9-7-12)16-14(11-19)18-10-4-3-5-15(18)17-16/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZGTTMRQPVPDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.